2-(2-Bromo-4-methylphenoxy)-2-phenylacetic acid

Catalog No.
S3327391
CAS No.
938377-09-4
M.F
C15H13BrO3
M. Wt
321.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(2-Bromo-4-methylphenoxy)-2-phenylacetic acid

CAS Number

938377-09-4

Product Name

2-(2-Bromo-4-methylphenoxy)-2-phenylacetic acid

IUPAC Name

2-(2-bromo-4-methylphenoxy)-2-phenylacetic acid

Molecular Formula

C15H13BrO3

Molecular Weight

321.16 g/mol

InChI

InChI=1S/C15H13BrO3/c1-10-7-8-13(12(16)9-10)19-14(15(17)18)11-5-3-2-4-6-11/h2-9,14H,1H3,(H,17,18)

InChI Key

SOXDTQQAMFUILN-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1)OC(C2=CC=CC=C2)C(=O)O)Br

Canonical SMILES

CC1=CC(=C(C=C1)OC(C2=CC=CC=C2)C(=O)O)Br
  • Herbicidal Properties: The presence of a phenoxy group and an acetic acid moiety in the molecule suggests a potential similarity to well-known auxin herbicides. Auxin herbicides mimic the plant hormone auxin, disrupting plant growth and leading to cell death . Further research is needed to confirm if 2-(2-Bromo-4-methylphenoxy)-2-phenylacetic acid exhibits herbicidal activity.
  • Intermediate for Synthesis: The molecule's structure could also indicate its potential use as an intermediate in the synthesis of more complex molecules with desired biological properties. Without further information on its reactivity and synthetic pathways, it is difficult to speculate on specific applications.

2-(2-Bromo-4-methylphenoxy)-2-phenylacetic acid is an organic compound characterized by its unique structure, which includes a bromine atom and two aromatic rings. The compound belongs to the class of phenylacetic acids and is notable for its potential applications in pharmaceuticals and agrochemicals. Its molecular formula is C15H14BrO3C_{15}H_{14}BrO_3, indicating a complex arrangement of carbon, hydrogen, bromine, and oxygen atoms.

Typical for phenylacetic acid derivatives. Key reactions include:

  • Esterification: The compound can react with alcohols to form esters, a common transformation in organic chemistry.
  • Nucleophilic Substitution: The bromine atom can be substituted by nucleophiles, leading to the formation of new compounds.
  • Electrophilic Aromatic Substitution: The aromatic rings can participate in electrophilic substitution reactions, allowing for further functionalization.

Research indicates that 2-(2-Bromo-4-methylphenoxy)-2-phenylacetic acid may exhibit biological activities such as anti-inflammatory and analgesic properties. Compounds with similar structures have been investigated for their ability to inhibit certain enzymes or pathways involved in inflammation and pain signaling, suggesting potential therapeutic applications in treating conditions like arthritis or other inflammatory diseases.

The synthesis of 2-(2-Bromo-4-methylphenoxy)-2-phenylacetic acid can be achieved through several methods:

  • Bromination of Phenylacetic Acid Derivatives: The compound can be synthesized by brominating 2-phenylacetic acid with bromine in the presence of a catalyst.
  • Coupling Reactions: It can also be prepared via coupling reactions involving 2-bromo-4-methylphenol and phenylacetic acid under appropriate conditions, often using bases to facilitate the reaction.
  • Multi-step Synthesis: A more complex synthesis may involve multiple steps, including protecting groups and deprotection steps to obtain the final product with desired purity and yield.

2-(2-Bromo-4-methylphenoxy)-2-phenylacetic acid has potential applications in various fields:

  • Pharmaceuticals: Due to its possible biological activity, it may serve as a lead compound for drug development targeting inflammatory diseases.
  • Agrochemicals: Its structural features may allow it to act as a herbicide or pesticide, although specific studies would be needed to confirm efficacy and safety.
  • Chemical Intermediates: The compound may be used as an intermediate in the synthesis of other complex organic molecules.

Several compounds share structural similarities with 2-(2-Bromo-4-methylphenoxy)-2-phenylacetic acid. Here are some notable examples:

Compound NameStructure FeaturesUnique Aspects
4-Bromophenylacetic AcidBromine at para positionKnown for its use in pharmaceuticals
2-(4-Methylphenoxy)-2-phenylacetic AcidMethyl group at para positionExhibits different biological activities
2-(2-Bromo-4-fluorophenoxy)-2-phenylacetic AcidFluorine instead of methylPotentially different reactivity profiles
Phenylacetic AcidNo halogen substituentsCommon precursor in organic synthesis

Uniqueness

The uniqueness of 2-(2-Bromo-4-methylphenoxy)-2-phenylacetic acid lies in its specific combination of bromine and methyl substituents on the aromatic rings, which may influence its biological activity differently than other similar compounds. This structural configuration could enhance lipophilicity or alter binding affinity to biological targets, making it a subject of interest for further research.

XLogP3

4.2

Dates

Modify: 2023-08-19

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